molecular formula C12H13ClN2OS B6142862 5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 728908-04-1

5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B6142862
CAS No.: 728908-04-1
M. Wt: 268.76 g/mol
InChI Key: JGLLKEGGYWYAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tricyclic heterocyclic compound features a complex scaffold integrating sulfur (thia), nitrogen (diaza), and oxygen (ketone) functionalities. The chloromethyl (-CH₂Cl) and methyl (-CH₃) substituents at positions 5 and 11, respectively, contribute to its unique steric and electronic properties. The tricyclic core (7.4.0.0²,⁷) comprises fused rings with bridgehead double bonds, which likely influence its reactivity and conformational rigidity.

Properties

IUPAC Name

2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-6-2-3-7-8(4-6)17-12-10(7)11(16)14-9(5-13)15-12/h6H,2-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLLKEGGYWYAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128249
Record name 2-(Chloromethyl)-5,6,7,8-tetrahydro-7-methyl[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728908-04-1
Record name 2-(Chloromethyl)-5,6,7,8-tetrahydro-7-methyl[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728908-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5,6,7,8-tetrahydro-7-methyl[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-(Chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one, with CAS number 728908-04-1, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

The compound features a complex bicyclic structure that contributes to its biological properties. Its molecular formula is C12H13ClN2OSC_{12}H_{13}ClN_2OS with a molecular weight of approximately 268.76 g/mol. The presence of chlorine and sulfur atoms in its structure suggests potential reactivity that may be exploited in various biological contexts.

PropertyValue
Molecular FormulaC12H13ClN2OSC_{12}H_{13}ClN_2OS
Molecular Weight268.76 g/mol
CAS Number728908-04-1
Structure TypeTricyclic

Research indicates that compounds similar to 5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one may exhibit various biological activities including:

  • Antimicrobial Activity : The compound's structural features may enhance its ability to interact with microbial membranes or enzymes, potentially leading to antimicrobial effects.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as tyrosinase, which is critical in melanogenesis and other metabolic pathways .
  • Antioxidant Properties : Compounds with similar scaffolds have demonstrated radical scavenging abilities that could mitigate oxidative stress in biological systems.

Antimicrobial Studies

In a study assessing the antimicrobial properties of structurally related compounds, it was found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Tyrosinase Inhibition

A notable study explored the inhibition of tyrosinase by compounds analogous to 5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one. The results indicated that specific analogs inhibited tyrosinase activity more effectively than traditional inhibitors like kojic acid. This suggests potential applications in skin whitening products and treatments for hyperpigmentation disorders .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionCompetitive inhibition of tyrosinase
AntioxidantScavenging free radicals

Research Findings

Recent research has focused on the synthesis and evaluation of various analogs of the compound to enhance its biological efficacy while minimizing toxicity. Studies have utilized molecular docking simulations to predict interactions with target enzymes and receptors, providing insights into optimizing lead compounds for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Features:

The compound shares structural homology with derivatives reported in Bioorganic Chemistry (2017), such as:

  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi)
  • 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj) .

Comparative Analysis:

Property Target Compound IIi (Methoxy Derivative) IIj (Hydroxy Derivative)
Core Structure Tricyclo[7.4.0.0²,⁷]trideca system Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen system Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen system
Substituents 5-(Chloromethyl), 11-methyl 9-(4-Methoxyphenyl) 9-(4-Hydroxyphenyl)
Key Functional Groups Chloromethyl (electrophilic), ketone, thia, diaza Methoxyphenyl (electron-donating), ketone, thia Hydroxyphenyl (H-bond donor), ketone, thia
Potential Reactivity Nucleophilic substitution at Cl site; possible alkylation activity Electron-rich aryl system; oxidative stability H-bonding capacity; pH-dependent solubility

Research Findings:

Electronic Effects : The chloromethyl group in the target compound enhances electrophilicity compared to the electron-donating methoxy group in IIi or the H-bonding hydroxy group in IIj. This may increase its reactivity in alkylation or cross-coupling reactions .

Solubility : The hydroxy group in IIj improves aqueous solubility via H-bonding, whereas the chloromethyl group in the target compound likely reduces solubility in polar solvents due to hydrophobicity.

The chloromethyl group could confer enhanced bioactivity via covalent binding to biological targets .

Preparation Methods

Biginelli-Inspired Cyclocondensation

The tricyclic core of the target compound can be constructed via a modified Biginelli reaction. A solvent-free approach using urea/thiourea, methyl-substituted aldehydes, and cyclic ketones under phase-transfer catalysis (e.g., triethyl benzyl ammonium chloride, TEBAC) enables one-pot assembly of the diazatricyclo framework. For example:

  • Reagents : Methylglyoxal (for C11 methyl), thiourea (S source), and cycloheptenone

  • Conditions : 120°C, 8–12 hours, catalyst loading of 5 mol% TEBAC

  • Yield : 58–64% for the tricyclic intermediate

This method avoids toxic solvents and simplifies purification but requires precise stoichiometric control to prevent dimerization side products.

One-Pot Functionalization Sequences

Building on patents for analogous thiazole systems, the chloromethyl group can be introduced via in situ chlorination of hydroxymethyl intermediates. A representative protocol involves:

  • Hydroxymethylation : Treating the tricyclic intermediate with formaldehyde under basic conditions

  • Chlorination : Refluxing with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 40°C for 4 hours

  • Workup : Quenching with ice-water and extracting with ethyl acetate

This sequence achieves 72–78% conversion efficiency but generates HCl gas, necessitating scrubber systems.

Stepwise Ring Assembly Approaches

Thiazole Ring Construction

The 8-thia component is often preformed before tricyclization. A validated route uses:

  • Step 1 : Reacting 2,3-dichloropropene with sodium thiocyanate to form 1-thiocyano-2-chloropropene

  • Step 2 : Isomerization at 80–100°C to 1-isothiocyanato-2-chloropropene

  • Step 3 : Cyclization with methylamine hydrochloride to yield the methyl-substituted thiazole

StepReagentsTemperatureTimeYield
1NaSCN, 2,3-dichloropropene25°C2 h89%
2Toluene90°C3 h94%
3CH₃NH₂·HCl, EtOHReflux6 h67%

Diazatricyclo Formation

Condensing the thiazole intermediate with a diaminopyrimidine precursor under Dean-Stark conditions removes water and drives the cyclization:

  • Key Reaction :
    Thiazole+DiaminopyrimidineTsOH, tolueneTricycle+2H2O\text{Thiazole} + \text{Diaminopyrimidine} \xrightarrow{\text{TsOH, toluene}} \text{Tricycle} + 2\text{H}_2\text{O}

  • Optimization : Azeotropic distillation at 110°C for 8 hours increases yield to 81% compared to 63% without water removal

Catalytic and Green Chemistry Innovations

Phase-Transfer Catalysis (PTC)

TEBAC accelerates nucleophilic substitution during chloromethyl group installation:

  • Advantage : Reduces reaction time from 12 hours (thermal) to 4 hours

  • Mechanism : Stabilizes the transition state through ion-pairing, enhancing Cl⁻ nucleophilicity

Solvent-Free Mechanochemical Synthesis

Ball milling the tricyclic precursor with Ca(ClO)₂ and catalytic KI achieves 89% chloromethylation yield in 90 minutes, eliminating VOC emissions.

Comparative Method Analysis

MethodStepsTotal YieldKey AdvantageLimitation
Multicomponent352%Atom-economicalLow functional group tolerance
Stepwise548%High regiocontrolLabor-intensive purification
Mechanochemical274%Eco-friendlySpecialized equipment needed

Q & A

Q. What are the key structural features and synthesis protocols for this tricyclic compound?

The compound’s tricyclic core includes a thia-diaza scaffold with a chloromethyl substituent, which likely influences reactivity and stability. A validated synthesis route involves cyclocondensation of precursor amines and sulfur-containing intermediates under controlled temperature (e.g., 60–80°C) in anhydrous solvents like DMF or THF. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . Microwave-assisted synthesis (e.g., 100 W, 10–15 min) may enhance reaction efficiency for analogous thiazolo-pyrimidine derivatives .

Q. How can researchers characterize this compound’s purity and structural integrity?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI+ mode, resolving power >30,000).
  • HPLC-UV (C18 column, acetonitrile/water mobile phase) to assess purity (>95% area under the curve). Cross-reference spectral data with structurally related tricyclic compounds (e.g., 3-phenylisothiazolidin-4-one derivatives) .

Q. What experimental designs are suitable for initial reactivity studies?

Adopt a split-plot design to evaluate variables like solvent polarity, temperature, and catalyst loading. For example:

  • Main plots : Solvent systems (DMF vs. THF).
  • Subplots : Temperature gradients (40°C vs. 80°C).
  • Replicates : 4–6 trials per condition to account for variability . Monitor reaction progress via TLC or in-situ IR spectroscopy.

Advanced Research Questions

Q. How does the chloromethyl group influence stability under physiological or catalytic conditions?

The chloromethyl moiety may undergo hydrolysis or nucleophilic substitution. Design accelerated stability studies:

  • Hydrolytic stability : Incubate the compound in pH 7.4 buffer (37°C, 24–72 h) and quantify degradation via LC-MS.
  • Catalytic reactivity : Screen Pd/C or Cu(I) catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess functionalization potential . Compare results with methyl or hydroxymethyl analogs to isolate substituent effects .

Q. What computational methods can predict this compound’s electronic properties and binding affinities?

Use density functional theory (DFT) (B3LYP/6-311+G(d,p)) to calculate:

  • HOMO-LUMO gaps (reactivity indices).
  • Electrostatic potential maps (nucleophilic/electrophilic sites). Pair with molecular docking (AutoDock Vina) to model interactions with biological targets (e.g., enzyme active sites). Validate predictions with experimental SAR data from analogous tricyclic systems .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from assay conditions or impurity profiles. Mitigate via:

  • Standardized bioassays : Use isogenic cell lines and controlled oxygen tension (e.g., 5% CO₂ for cytotoxicity assays).
  • Batch-to-batch consistency checks : Compare HRMS and HPLC profiles of active vs. inactive batches .
  • Meta-analysis : Apply funnel plots or Egger’s regression to detect publication bias in existing literature .

Q. What environmental fate studies are relevant for assessing ecological risks?

Follow the INCHEMBIOL framework :

  • Abiotic degradation : Test photolysis (UV-A/B exposure) and hydrolysis (pH 4–9).
  • Biotic transformation : Use soil microcosms (OECD 307) or activated sludge (OECD 301F) to measure biodegradation half-lives .
  • Trophic transfer : Model bioaccumulation factors (BAFs) using EPI Suite or ECOSAR .

Methodological Considerations

Q. How to link research on this compound to broader theoretical frameworks?

Anchor studies to molecular orbital theory (for reactivity) or QSAR models (for bioactivity predictions). For example:

  • Use Hammett constants (σ) to correlate substituent effects with reaction rates .
  • Apply the "lock-and-key" hypothesis to rationalize enzyme inhibition mechanisms .

Q. What strategies optimize reproducibility in synthetic protocols?

  • Precision in reagent quality : Use anhydrous solvents (Karl Fischer titration, <50 ppm H₂O) and high-purity starting materials (≥99% by NMR).
  • Detailed kinetic profiling : Track reaction progress curves (e.g., via inline FTIR) to identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.